ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a bromine atom, a thieno ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of 6-azidothieno[2,3-b]pyridine-2-carboxylate or 6-thiocyanatothieno[2,3-b]pyridine-2-carboxylate.
Oxidation: Formation of ethyl 6-bromothieno[2,3-b]pyridine-2-sulfoxide or sulfone.
Reduction: Formation of ethyl 6-bromothieno[2,3-b]pyridine-2-methanol.
Scientific Research Applications
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the thieno ring can interact with biological targets through halogen bonding and π-π interactions, respectively. These interactions can modulate the activity of proteins or nucleic acids, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate can be compared with other brominated heterocycles such as:
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate: Chlorine instead of bromine, which affects the compound’s electronic properties and reactivity.
Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate: Different arrangement of the thieno and pyridine rings, resulting in distinct chemical behavior.
This compound is unique due to its specific substitution pattern and the presence of both bromine and ester functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2091097-42-4 |
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Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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